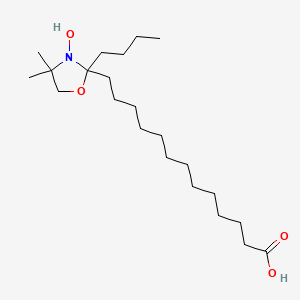
13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid is a complex organic compound with a unique structure that includes an oxazolidine ring
Vorbereitungsmethoden
The synthesis of 13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the oxazolidine ring, followed by the introduction of the tridecanoic acid chain. Common reagents used in the synthesis include butylamine, dimethyl carbonate, and tridecanoic acid. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or toluene, under controlled temperatures and pressures.
Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. These methods are optimized for large-scale production, ensuring the compound’s purity and consistency.
Analyse Chemischer Reaktionen
13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, where nucleophiles like halides or amines replace existing functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid involves its interaction with specific molecular targets. The oxazolidine ring can form hydrogen bonds and other interactions with proteins, affecting their function. The compound may also modulate enzyme activity by binding to active sites or allosteric sites, altering the enzyme’s conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 13-(2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid include other oxazolidine derivatives and long-chain fatty acids. These compounds share structural similarities but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its combination of the oxazolidine ring with a long aliphatic chain, providing distinct chemical and biological properties.
Some similar compounds include:
- 2-Butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidine
- Tridecanoic acid derivatives
- Other oxazolidine-containing fatty acids
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
13-(2-butyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)tridecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO4/c1-4-5-17-22(23(26)21(2,3)19-27-22)18-15-13-11-9-7-6-8-10-12-14-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWKCXQXOIERRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(N(C(CO1)(C)C)O)CCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

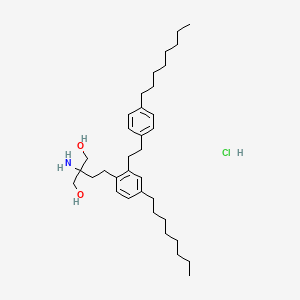
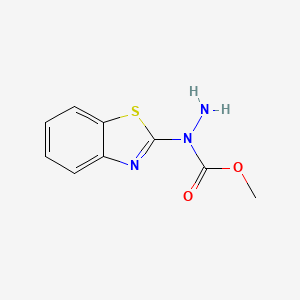
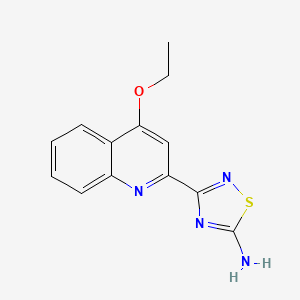
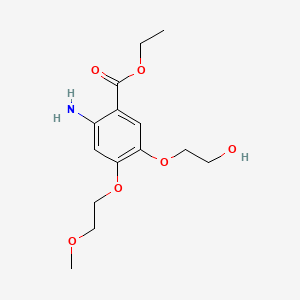
![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)
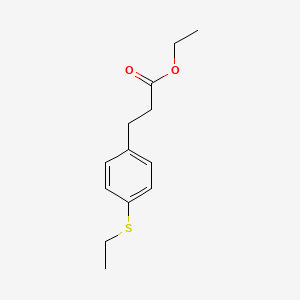
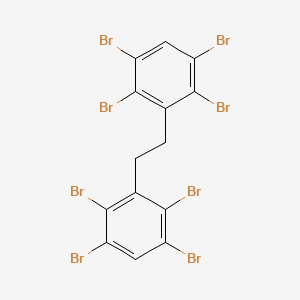

![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)


![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)

